HMB-Val-Ser-Leu-VE
CAS No.:
Cat. No.: VC0005513
Molecular Formula: C26H39N3O7
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H39N3O7 |
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Molecular Weight | 505.6 g/mol |
IUPAC Name | ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate |
Standard InChI | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |
Standard InChI Key | YQKMRGLFGXKLJC-VOSPOJDESA-N |
Isomeric SMILES | CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C |
SMILES | CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C |
Canonical SMILES | CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Features
HMB-Val-Ser-Leu-VE (CAS No. 862891-04-1) is defined by the molecular formula C26H39N3O7 and a molecular weight of 505.6 g/mol . The IUPAC name, N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide, reflects its tripeptide structure modified with a vinyl ester group .
Physicochemical Properties
Key physical characteristics include:
Property | Value | Source |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 754.1 ± 60.0 °C | |
Flash Point | 409.8 ± 32.9 °C | |
Solubility (Ethanol) | ≤20 mg/mL | |
Solubility (DMSO) | 20 mg/mL | |
Stability | ≥4 years at -20°C |
The compound’s solubility profile enables preparation in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . Aqueous solubility is limited (0.5 mg/mL in ethanol:PBS mixtures), necessitating short-term use in buffer solutions .
Mechanism of Action and Biological Activity
Proteasome Inhibition
The 20S proteasome, a 700 kDa protease complex, mediates protein degradation via three catalytic subunits: trypsin-like (T-L), chymotrypsin-like (CT-L), and caspase-like (C-L) . HMB-Val-Ser-Leu-VE selectively inhibits T-L activity through covalent modification of the β2 subunit’s active site . The vinyl ester group reacts with hydroxyl groups in the proteasome’s catalytic threonine residues, forming a stable adduct that blocks substrate access .
Selectivity Profile:
This selectivity distinguishes it from broad-spectrum proteasome inhibitors like bortezomib, which primarily target CT-L activity .
Cellular Effects
In HLA-A2-positive lymphoblastoid cells, HMB-Val-Ser-Leu-VE enhances CLG-specific cytotoxic T-cell responses, suggesting it promotes immunogenic peptide presentation via MHC class I molecules . Paradoxically, it exhibits no toxicity or antiproliferative effects in colon carcinoma lines (HCT116, COO115) , highlighting its context-dependent bioactivity.
Research Applications and Experimental Findings
In Vitro Studies
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Proteasome Activity Assays: Used to dissect T-L activity’s role in protein turnover. At 0.1 μM, it suppresses >90% of T-L activity in purified 20S proteasomes .
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Parasitic Infections: Demonstrates activity against Trypanosoma brucei, implicating proteasomal T-L inhibition in antiparasitic strategies .
Structural-Activity Relationships (SAR)
Modifications to the tripeptide backbone or vinyl ester moiety alter potency. For example:
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C-Terminal Modifications: Replacing the vinyl ester with epoxy ketones reduces selectivity.
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Amino Acid Substitutions: Valine-to-alanine changes diminish binding affinity .
Controversies and Limitations
Despite its reported efficacy, debates persist about vinyl esters’ viability as proteasome inhibitors. Some studies argue that peptide vinyl esters exhibit poor cell permeability or off-target effects, conflicting with HMB-Val-Ser-Leu-VE’s documented selectivity . Discrepancies may arise from experimental conditions (e.g., cell type, assay methodology), underscoring the need for standardized protocols.
Future Directions
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Mechanistic Studies: Elucidate structural determinants of T-L specificity using cryo-EM or X-ray crystallography.
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Therapeutic Potential: Evaluate efficacy in models of proteasome-dysregulation diseases (e.g., multiple myeloma, neurodegenerative disorders).
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Synthetic Analogs: Develop derivatives with improved aqueous solubility or oral bioavailability.
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